molecular formula C11H22O3Si B1580828 2-(3-Cyclohexenyl)ethyltrimethoxysilane CAS No. 67592-36-3

2-(3-Cyclohexenyl)ethyltrimethoxysilane

Cat. No.: B1580828
CAS No.: 67592-36-3
M. Wt: 230.38 g/mol
InChI Key: LJNFZEBTNPLCMG-UHFFFAOYSA-N
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Description

Overview of Organosilane Compounds in Contemporary Chemical Research

Organosilanes are a class of organosilicon compounds that have become indispensable in modern chemical research and various industrial sectors. zmsilane.com These compounds are characterized by having at least one stable silicon-carbon (Si-C) bond, which provides a unique combination of organic and inorganic properties. zmsilane.com A key feature of many organosilanes is their dual functionality, typically comprising one or more reactive organic groups and hydrolyzable inorganic groups, such as alkoxy groups, attached to the silicon atom. researchgate.netgarzantispecialties.com This bifunctional nature allows them to act as molecular bridges, coupling organic polymers to inorganic materials. garzantispecialties.comunisil.pl

In contemporary research, organosilanes are extensively investigated and utilized as coupling agents, adhesion promoters, crosslinking agents, and surface modifiers. researchgate.netgarzantispecialties.com Their ability to form durable siloxane (Si-O-Si) bonds through hydrolysis and condensation reactions is fundamental to their function. zmsilane.comresearchgate.net This process allows them to chemically bond to the surface of inorganic substrates like glass, metals, and silica (B1680970). researchgate.netgarzantispecialties.com The applications of organosilanes are wide-ranging, spanning from the production of high-performance materials, coatings, and adhesives to their use in biomedical devices and as reagents in synthetic organic chemistry. zmsilane.comsigmaaldrich.comsigmaaldrich.com Their low toxicity and high chemical stability make them favorable alternatives to other organometallic reagents. sigmaaldrich.com

Structural Features and Functional Group Analysis of 2-(3-Cyclohexenyl)ethyltrimethoxysilane

This compound is an organosilicon compound featuring a silane (B1218182) functional group linked to a cyclohexene (B86901) moiety. cymitquimica.com Its structure combines a reactive cyclohexenyl group and hydrolyzable trimethoxy groups on a single silicon atom, making it a valuable molecule in materials science.

Computed Properties of this compound

Property Value
Molecular Formula C11H22O3Si
Molecular Weight 230.38 g/mol
IUPAC Name 2-cyclohex-3-en-1-ylethyl(trimethoxy)silane
CAS Number 67592-36-3
Density 1.02 g/cm³
Refractive Index 1.4476
Flash Point 80°C

Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.com

The cyclohexenyl moiety is a key structural feature of this compound. This unsaturated cyclic hydrocarbon group introduces organic reactivity into the organosilane molecule. The carbon-carbon double bond within the cyclohexene ring is a site for various chemical transformations, most notably polymerization and cross-linking reactions. cymitquimica.com This functionality allows the silane to be incorporated into polymer chains or to form cross-linked networks, which can significantly enhance the mechanical properties, such as strength and durability, of the resulting materials. cymitquimica.com The cyclohexene ring's structure also provides compatibility with a range of organic polymers and materials, facilitating the creation of hybrid organic-inorganic systems. cymitquimica.com

The trimethoxysilane (B1233946) group, -Si(OCH₃)₃, is the inorganic reactive center of the molecule. cymitquimica.com The three methoxy (B1213986) groups are hydrolyzable, meaning they can react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727). researchgate.netgarzantispecialties.comshinetsusilicone-global.com This hydrolysis is a critical first step in the compound's mechanism of action as a coupling agent. researchgate.net The resulting highly reactive silanol groups can then undergo condensation reactions with hydroxyl groups on the surface of inorganic substrates (like glass, metal oxides, or silica) to form stable covalent siloxane (Si-O-substrate) bonds. researchgate.netgarzantispecialties.com They can also condense with other silanol molecules to form a durable polysiloxane network (Si-O-Si). zmsilane.comgarzantispecialties.com

The reactivity of the hydrolysis process is influenced by the nature of the alkoxy group; methoxy groups are generally more reactive and hydrolyze faster than ethoxy groups. shinetsusilicone-global.com This enhanced reactivity of the trimethoxy groups ensures efficient bonding to substrates, making them effective for applications in surface modification and adhesion promotion. cymitquimica.com

Historical Context and Evolution of Cycloalkenylsilane Research

Research into organosilane compounds has seen significant advancement over the past several decades, driven by their versatility as coupling agents and synthetic intermediates. researchgate.net Initially, much of the focus was on simpler alkyl and aryl silanes. The development of organofunctional silanes, which incorporate reactive organic groups, broadened their applicability immensely. researchgate.net

The exploration of cycloalkenylsilanes, a specific subgroup that includes this compound, represents a more specialized area of this research. The impetus for incorporating cyclic alkene structures like cyclohexenyl groups stemmed from the need for monomers and cross-linkers that could impart specific thermal and mechanical properties to polymers and composites. The synthesis of such compounds often involves hydrosilylation, a key reaction in organosilicon chemistry where a Si-H bond is added across a double bond. Research has also focused on palladium-catalyzed cross-coupling reactions of organosilanes, which have become a valuable alternative to more traditional methods using tin or boron compounds due to their lower toxicity and stability. sigmaaldrich.comsigmaaldrich.com The evolution of this field continues, with ongoing research into creating novel cycloalkenylsilanes with tailored reactivity for advanced materials applications.

Research Significance and Interdisciplinary Relevance of the Compound Class

The class of cycloalkenylsilanes, exemplified by this compound, holds considerable research significance due to its ability to bridge the gap between organic and inorganic materials. garzantispecialties.com Their primary importance lies in materials science, where they are used to enhance the performance of composites, coatings, and sealants. cymitquimica.com By improving the adhesion between organic resins and inorganic fillers or substrates, these silanes contribute to materials with superior mechanical strength, durability, and environmental resistance. cymitquimica.comjhsi.biz

The interdisciplinary relevance of this compound class is extensive. In the field of polymer chemistry, they are used as monomers or cross-linking agents to develop new polymers with specific properties. cymitquimica.com In the development of advanced coatings, they can be used to modify surfaces, rendering them hydrophobic or altering their interaction with other substances. smolecule.com The principles of their reactivity are also relevant to the fields of microelectronics and biomedical devices, where surface functionalization and the creation of stable interfaces are critical. sigmaaldrich.comgelest.com The ongoing research into cycloalkenylsilanes and related compounds continues to open new avenues for the design of novel hybrid materials with tailored functionalities for a wide array of technological applications. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohex-3-en-1-ylethyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-5,11H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNFZEBTNPLCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1CCC=CC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886839
Record name Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy-
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Molecular Weight

230.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67592-36-3
Record name [2-(3-Cyclohexen-1-yl)ethyl]trimethoxysilane
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Record name Cyclohexene, 4-(2-(trimethoxysilyl)ethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 4-[2-(trimethoxysilyl)ethyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy-
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Record name [2-(3-cyclohexen-1-yl)ethyl]trimethoxysilane
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Synthetic Methodologies for 2 3 Cyclohexenyl Ethyltrimethoxysilane and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to 2-(3-Cyclohexenyl)ethyltrimethoxysilane, primarily through the strategic formation of carbon-silicon bonds.

Hydrosilylation Reactions involving Unsaturated Cyclohexene (B86901) Precursors

The most prominent and commercially significant method for synthesizing this compound is the hydrosilylation of 4-vinylcyclohexene (B86511) with trimethoxysilane (B1233946). wikipedia.org This reaction is a classic example of hydrosilylation, an atom-economic process that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond. wikipedia.orglibretexts.org The fundamental reaction is catalyzed and is a cornerstone of organosilicon chemistry for preparing a wide array of compounds. wikipedia.orgmdpi.com

The reaction proceeds by adding trimethoxysilane to the vinyl group of 4-vinylcyclohexene. The prevalent mechanism for this transformation is the Chalk-Harrod mechanism, which postulates an intermediate metal complex containing a hydride, a silyl (B83357) ligand, and the alkene substrate. wikipedia.orglibretexts.org This mechanism typically involves the oxidative addition of the Si-H bond to a low-valent metal catalyst, followed by alkene insertion into the metal-hydride or metal-silyl bond, and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org

Catalytic Systems for Efficient Hydrosilylation

The efficiency of the hydrosilylation reaction is critically dependent on the choice of catalyst. Historically and in many industrial applications, platinum-based catalysts have been dominant.

Precious Metal Catalysts : Platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly effective and have been instrumental in the widespread adoption of hydrosilylation technology. wikipedia.org Other noble metals like rhodium (Rh), iridium (Ir), and ruthenium (Ru) also catalyze these reactions effectively, often being employed in homogeneous catalysis. nih.gov

Earth-Abundant Metal Catalysts : In recent years, a significant research effort has been directed towards developing catalysts based on more sustainable, earth-abundant transition metals. nih.gov This shift is motivated by the high cost and low abundance of precious metals. nih.gov Catalytic systems utilizing iron (Fe), cobalt (Co), nickel (Ni), and manganese (Mn) have emerged as viable alternatives. nih.govnih.govrsc.org For instance, cobalt-based catalysts have been developed that are stable in air and water, operate under mild conditions, and can be used in green solvents like alcohols. nih.gov Similarly, specific manganese complexes have demonstrated high activity for hydrosilylation reactions. rsc.orgacs.org

Interactive Table: Comparison of Catalytic Systems for Alkene Hydrosilylation

Catalyst TypeMetal Center(s)Typical ExamplesKey Characteristics
Traditional Precious Metals Platinum (Pt)Speier's Catalyst (H₂PtCl₆), Karstedt's CatalystHigh activity and efficiency, widely used in industry. wikipedia.org
Rhodium (Rh)Wilkinson's Catalyst (RhCl(PPh₃)₃)Effective homogeneous catalyst, often used in asymmetric hydrosilylation. wikipedia.org
Emerging Earth-Abundant Metals Cobalt (Co)Co(acac)₂/dppf, (Aminomethyl)pyridine ComplexesLower cost, good activity, potential for regioselectivity control. nih.govnih.gov
Manganese (Mn)[(2,6-iPr2PhBDI)Mn(μ-H)]₂, (CO)₅Mn(X)Low toxicity, high turnover frequencies reported for ketone hydrosilylation. rsc.orgacs.org
Iron (Fe), Nickel (Ni)Various complexesInexpensive, environmentally benign alternatives under active research. nih.govnih.gov
Regioselectivity and Stereoselectivity Considerations

In the hydrosilylation of a terminal alkene like 4-vinylcyclohexene, two regioisomers can potentially form: the terminal (anti-Markovnikov) adduct and the internal (Markovnikov) adduct.

Regioselectivity : The hydrosilylation of terminal alkenes generally proceeds with high anti-Markovnikov selectivity, meaning the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org This leads to the desired linear product, this compound. However, achieving absolute control over regioselectivity is a key challenge. Recent research has shown that regioselectivity can be "tuned" or even reversed by carefully selecting the catalytic system, including the metal center, the supporting ligands, and the silane (B1218182) substrate itself. nih.gov For example, certain cobalt catalyst systems can be directed to produce either the Markovnikov or anti-Markovnikov product by changing the phosphine (B1218219) ligand and the hydrosilane used. nih.gov

Stereoselectivity : While stereoselectivity is more commonly discussed in the context of internal alkyne hydrosilylation, the creation of a new chiral center is possible in certain reactions. For the synthesis of this compound from the achiral starting materials 4-vinylcyclohexene and trimethoxysilane, the reaction at the vinyl group does not create a new stereocenter on the ethyl chain. Asymmetric hydrosilylation, using chiral ligands, is a powerful technique when a new chiral center is desired, often achieving high enantioselectivity. wikipedia.org

Interactive Table: Influence of Catalytic Systems on Hydrosilylation Regioselectivity

Catalyst SystemHydrosilaneSubstrate TypePredominant Regioselectivity
Platinum-based (e.g., Karstedt's)HSi(OMe)₃Terminal AlkenesAnti-Markovnikov wikipedia.org
Co(acac)₂ / dppfPh₂SiH₂Styrene DerivativesAnti-Markovnikov nih.gov
Co(acac)₂ / XantphosPhSiH₃Styrene DerivativesMarkovnikov nih.gov
[(2,6-iPr2PhBDI)Mn(μ-H)]₂Primary/Secondary SilanesAliphatic AlkenesAnti-Markovnikov rsc.org
[(2,6-iPr2PhBDI)Mn(μ-H)]₂Primary/Secondary SilanesStyrenesMarkovnikov rsc.org

Coupling Reactions in Organosilicon Synthesis

Green Chemistry Principles in Organosilane Synthesis

The synthesis of organosilanes, including this compound, is increasingly being viewed through the lens of green chemistry. The goal is to develop processes that are more sustainable, less hazardous, and more efficient in their use of resources.

Development of Environmentally Benign Synthetic Routes

Efforts to create greener synthetic pathways for organosilanes focus on several key areas:

Catalyst Design : A primary focus is replacing expensive and toxic precious metal catalysts with those based on earth-abundant and more benign metals like iron, cobalt, and manganese. nih.govnih.gov

Solvent and Reaction Conditions : There is a move towards developing solvent-free reaction conditions or utilizing environmentally friendly solvents, such as alcohols. nih.govacs.org Researchers are also exploring milder reaction conditions, such as lower temperatures and pressures, to reduce energy consumption. nih.gov

Atom Economy : Hydrosilylation is inherently an atom-economic reaction, as all atoms from the reactants are incorporated into the final product. nih.gov Other green strategies focus on minimizing waste and by-products, for instance, through catalyst recycling. acs.org

Flow Chemistry : The use of flow microreactor systems is an emerging green approach. sci-hub.se Flow chemistry can offer precise control over reaction parameters, leading to higher yields and selectivity, reduced reaction times, and safer handling of reactive intermediates. sci-hub.se

Reduction of Hazardous Chemical Use in Production

The traditional synthesis of this compound often relies on platinum-based catalysts, such as Karstedt's catalyst. While effective, platinum is a precious metal, making it costly and raising concerns about its long-term availability and environmental impact. unive.itrsc.org Consequently, significant research has been directed towards minimizing or replacing hazardous and expensive materials in the production process.

One of the primary strategies is the development of catalysts based on more abundant and less toxic metals. Iron, cobalt, and nickel complexes have emerged as promising alternatives for hydrosilylation reactions. unive.it These earth-abundant metals offer a more sustainable and cost-effective approach to catalysis. For instance, specific iron-dinitrogen compounds have demonstrated high selectivity in the anti-Markovnikov addition of silanes to alkenes. unive.it Similarly, cobalt complexes with various ligands, such as phosphines and N-heterocyclic carbenes, have been shown to be effective catalysts for alkene hydrosilylation. hilarispublisher.com

Another key area of development is the move towards solvent-free reaction conditions. Solvents are a major contributor to chemical waste in industrial processes. Conducting hydrosilylation reactions without a solvent, where the reactants themselves act as the reaction medium, significantly reduces waste and simplifies product purification. hilarispublisher.comnumberanalytics.com Research has shown that well-defined low-valent cobalt catalysts can effectively promote the hydrosilylation of alkenes under solvent-free conditions. hilarispublisher.com

The following table summarizes some alternative catalyst systems for hydrosilylation reactions, highlighting their potential to reduce hazardous chemical use.

Catalyst TypeMetal CenterKey AdvantagesRelevant Findings
Iron-dinitrogen complexesIron (Fe)Low cost, abundant, low toxicitySelective for anti-Markovnikov addition of hindered tertiary silanes to alkenes. unive.it
Cobalt-phosphine complexesCobalt (Co)Higher activity than iron in some cases, versatileEffective for both Markovnikov and anti-Markovnikov hydrosilylation depending on the specific complex. hilarispublisher.com
Nickel-alkoxide complexesNickel (Ni)Cost-effective, efficient for specific silanesActive for the anti-Markovnikov hydrosilylation of alkenes with trimethoxysilane. unive.it
Rhenium-based catalystsRhenium (Re)High turnover numbers and frequenciesCan be an alternative to noble metals, showing high efficiency in the hydrosilylation of carbonyl compounds. rsc.org

Advanced Synthetic Techniques

To further enhance the efficiency, safety, and reproducibility of this compound synthesis, advanced manufacturing technologies are being explored.

Continuous flow chemistry, or flow chemistry, offers several advantages over traditional batch processing for the synthesis of organosilanes. rsc.org In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This leads to improved reaction safety, accelerated reaction kinetics, and enhanced product consistency. researchgate.net

While specific studies on the continuous flow synthesis of this compound are not widely published, the application of this technology to similar reactions, such as the dehydrogenation of 4-vinylcyclohexene, demonstrates its feasibility and benefits. researchgate.net A continuous flow process for the hydrosilylation of 4-vinylcyclohexene would allow for better heat management of the often exothermic reaction, reducing the risk of side reactions and improving safety. The scalability of a continuous flow process is also a significant advantage, as production can be increased by simply running the system for longer periods or by scaling up the reactor dimensions. rsc.org

The table below illustrates a hypothetical comparison of batch versus continuous flow processing for the synthesis of this compound.

ParameterTraditional Batch ProcessingContinuous Flow Processing
Heat TransferLimited by surface area-to-volume ratio, potential for hot spotsExcellent heat transfer due to high surface area-to-volume ratio
SafetyHigher risk due to large volumes of reactants and exothermic potentialImproved safety with smaller reactor volumes and better temperature control. researchgate.net
ScalabilityDifficult, often requires re-optimization of reaction conditionsMore straightforward, achieved by extending run time or "numbering-up" reactors
ReproducibilityCan vary between batchesHigh reproducibility due to precise control of reaction parameters

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for accelerating the development and optimization of chemical processes. numberanalytics.comnumberanalytics.com In the context of synthesizing this compound, AI can be applied in several ways.

One of the key applications is in the discovery and optimization of catalysts. nih.gov ML algorithms can be trained on large datasets of known catalysts and their performance in hydrosilylation reactions. These models can then predict the activity of new, untested catalyst candidates, significantly reducing the time and experimental effort required for catalyst development. numberanalytics.com This approach can be used to screen for novel, low-cost, and environmentally benign catalysts to replace platinum.

Furthermore, AI can be used to optimize reaction conditions to maximize yield and minimize byproducts. hilarispublisher.com By analyzing data from a series of experiments, ML models can identify complex relationships between variables such as temperature, pressure, reactant concentrations, and catalyst loading. unive.it This allows for the rapid identification of the optimal reaction conditions, a process that would be much more time-consuming using traditional one-factor-at-a-time experimentation. acs.org While direct applications of AI to the synthesis of this compound are still in early stages, the general success of these techniques in other areas of chemical synthesis indicates a high potential for future integration. numberanalytics.com

Reactivity and Mechanistic Insights of 2 3 Cyclohexenyl Ethyltrimethoxysilane

Hydrolysis and Condensation Reactions of Alkoxysilane Moieties

The transformation of 2-(3-cyclohexenyl)ethyltrimethoxysilane into a polysiloxane network or a surface-bound layer is a multi-step process initiated by the hydrolysis of its methoxy (B1213986) groups, followed by the condensation of the resulting silanol (B1196071) intermediates. gelest.com These reactions are central to sol-gel processes and the application of this silane (B1218182) as a coupling agent. bohrium.comchemrxiv.org

Kinetics and Thermodynamics of Hydrolysis

The hydrolysis of organotrialkoxysilanes like this compound involves the stepwise substitution of alkoxy groups (-OR) with hydroxyl groups (-OH) from water. This reaction can be catalyzed by either acids or bases. unm.edu

The hydrolysis rate is also highly dependent on pH, with the minimum rate observed around neutral pH (pH 7). unm.edu Both acidic and basic conditions catalyze the reaction. unm.edu In acidic media, the reaction proceeds via protonation of the alkoxy oxygen, making it a better leaving group. uni-saarland.denih.gov In basic media, the reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edunih.gov

The table below presents representative hydrolysis rate constants for various organotrialkoxysilanes, illustrating the influence of the organic substituent and pH on the reaction kinetics. Although specific data for this compound is absent, these values provide a comparative basis for its expected reactivity.

OrganotrialkoxysilaneCatalyst/ConditionsHydrolysis Rate Constant (k)Reference
Methyltriethoxysilane (MTES)Acidic (pH 2-4)0 - 0.23 M⁻¹ min⁻¹ nih.gov
Phenyltrimethoxysilane (PTMS)K₂CO₃ in THF/water2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ nih.gov
Propyltrimethoxysilane (PrTMS)K₂CO₃ in THF/water1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ nih.gov
γ-Methacryloxypropyltrimethoxysilane (MPTMS)K₂CO₃ in THF/water1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ nih.gov
Tetraethoxysilane (TEOS)Alkaline (Stöber method)1.4 to 8 x 10⁴ s⁻¹ nih.gov

This table presents data for analogous compounds to illustrate general reactivity trends.

Thermodynamically, the hydrolysis of alkoxysilanes is generally considered to be an exothermic process. dakenchem.com However, detailed thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of hydrolysis for specific organofunctional silanes are scarce in the literature. uni-saarland.de

Mechanisms of Silanol Condensation and Siloxane Network Formation

Following hydrolysis, the resulting silanol groups (Si-OH) are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. gelest.com This process leads to the formation of oligomers and, eventually, a cross-linked three-dimensional network. dtic.mil

The condensation reaction can occur between two silanol groups (water-producing condensation) or between a silanol group and an unhydrolyzed alkoxy group (alcohol-producing condensation). uni-saarland.de The relative rates of these reactions are influenced by factors such as pH, catalyst, and the concentration of water and silanols. researchgate.net

The mechanism of condensation is also pH-dependent. unm.edu

Acid-Catalyzed Condensation: Under acidic conditions, a silanol group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol. This typically results in less branched, more linear or randomly branched polymer structures. unm.edunih.gov

Base-Catalyzed Condensation: In basic media, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks a neutral silanol, leading to the formation of more highly branched and compact, particle-like structures. unm.eduacs.org

The structure of the organic substituent also plays a role. Bulky groups, such as the cyclohexenyl-ethyl group, can sterically hinder the condensation process, potentially leading to the formation of less condensed structures or even stable silanetriols under certain conditions.

Influence of pH and Catalyst on Reaction Pathways

The pH of the reaction medium is a critical parameter that dictates the relative rates of hydrolysis and condensation, thereby controlling the final structure of the polysiloxane network. researchgate.netresearchgate.net

Acidic Conditions (pH < 4): Hydrolysis is generally faster than condensation. This leads to the rapid formation of silanols, which then slowly condense to form weakly branched polymers. unm.eduresearchgate.net Mineral acids are often more effective catalysts than bases for hydrolysis. unm.edu

Neutral Conditions (pH ≈ 7): Both hydrolysis and condensation rates are at their minimum. unm.eduresearchgate.net

Basic Conditions (pH > 7): Condensation is significantly faster than hydrolysis. researchgate.net This pathway favors the formation of highly cross-linked, colloidal particles. unm.edu

The choice of catalyst also has a profound impact. Besides common acid and base catalysts like HCl and NH₃, other compounds such as acetic acid, potassium hydroxide, amines, and fluoride (B91410) ions can be used to catalyze the reactions. unm.edu For example, tin catalysts are commonly used in alkoxy, acetoxy, and oximinosilane (B8626918) systems to accelerate both hydrolysis and condensation. cdnsciencepub.com

The following table summarizes the general effect of pH on the hydrolysis and condensation rates of alkoxysilanes.

pH RangeRelative Hydrolysis RateRelative Condensation RateResulting StructureReference
Acidic (e.g., pH 2-4)FastSlowWeakly branched polymers unm.eduresearchgate.net
Neutral (e.g., pH 6-7)SlowestSlowestSlow gelation unm.eduresearchgate.net
Basic (e.g., pH 8-10)SlowFastHighly branched particles unm.eduresearchgate.net

This table provides a generalized summary of the influence of pH on alkoxysilane reactions.

Cyclohexenyl Group Reactivity

The cyclohexenyl group in this compound provides a second reactive site, allowing for a range of organic transformations. The reactivity is primarily centered on the carbon-carbon double bond within the cyclohexene (B86901) ring.

Carbon-Carbon Double Bond Reactivity

The double bond of the cyclohexenyl moiety can undergo various addition reactions, a common feature of alkenes.

Free radical additions to the double bond of the cyclohexenyl group can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or peroxides. youtube.comlibretexts.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

A common example of a radical addition is the anti-Markovnikov addition of thiols (thiol-ene reaction) across the double bond. acsgcipr.orgnih.gov In this reaction, a thiyl radical (RS•), generated from a thiol (RSH) by the initiator, adds to the less substituted carbon of the double bond to form a more stable carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the final product and regenerate the thiyl radical, which continues the chain reaction. acsgcipr.org

Research on the radical addition to 4-vinylcyclohexene (B86511), a structurally similar compound, has shown that radicals such as the cyanoisopropyl radical (from AIBN) preferentially add to the vinyl double bond. youtube.com The addition of thiyl radicals to substituted cyclohexenes has also been studied, demonstrating the synthetic utility of this reaction for forming sulfur-containing heterocycles. acs.orgyoutube.com

The general mechanism for an AIBN-initiated radical addition of a thiol to the cyclohexenyl group is as follows:

Initiation: AIBN decomposes upon heating to generate two 2-cyanopropyl radicals and nitrogen gas. The 2-cyanopropyl radical then abstracts a hydrogen atom from a thiol (RSH) to form a thiyl radical (RS•).

Propagation:

The thiyl radical adds to the carbon-carbon double bond of the cyclohexenyl ring, forming a carbon-centered radical intermediate.

This carbon radical abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and a new thiyl radical.

Termination: The reaction is terminated by the combination of any two radical species.

While specific studies on the radical addition reactions of this compound are limited, the established principles of radical chemistry suggest that its cyclohexenyl group would be amenable to such transformations, allowing for the introduction of a wide range of functional groups.

Electrophilic Addition Processes

The carbon-carbon double bond within the cyclohexenyl ring of this compound is electron-rich, making it susceptible to attack by electrophiles. In an electrophilic addition reaction, the π bond of the alkene is broken, leading to the formation of two new σ bonds. wikipedia.org The driving force is the formation of a covalent bond between an electrophile and one of the carbons of the double bond, which results in a carbocation intermediate. wikipedia.org This carbocation is then attacked by a nucleophile to form the final product.

Typical electrophilic addition reactions that alkenes undergo include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr).

Hydration: Addition of water in the presence of an acid catalyst.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂).

Oxymercuration-Demercuration: Addition of mercury(II) acetate (B1210297) followed by reduction.

Hydroboration-Oxidation: Addition of borane (B79455) followed by oxidation. wikipedia.org

The regioselectivity of these additions to the unsymmetrical cyclohexenyl group is an important consideration. While specific studies on this compound are not abundant in the provided results, the principles of electrophilic addition to alkenes are well-established. For instance, the reaction with PhSeCl is a known electrophilic addition process for allenoates. researchgate.net The cyclohexene component of a similar compound, [2-(3-Cyclohexenyl)ethyl]triethoxysilane, can participate in Diels-Alder reactions or other electrophilic additions due to its unsaturation. smolecule.com

Cross-Linking and Polymerization Mechanisms involving the Cyclohexenyl Unit

The cyclohexenyl group of this compound can participate in polymerization and cross-linking reactions, which are crucial for modifying the properties of materials. researchgate.net Cross-linking involves the formation of covalent or non-covalent bonds between polymer chains, leading to a three-dimensional network structure. researchgate.netresearchgate.net This process can enhance the mechanical stability and other physicochemical properties of the resulting material. researchgate.net

One significant application involves the copolymerization of a related compound, 2-(3,4-epoxycyclohexyl)ethyl-trimethoxysilane, with carbon dioxide. acs.org In this case, the trimethoxysilane (B1233946) functionality provides the ability to cross-link the resulting polycarbonate, thereby significantly altering its physical properties. acs.org While this example involves an epoxycyclohexyl group rather than a cyclohexenyl group, it highlights the role of the silane in enabling cross-linking.

The double bond in the cyclohexenyl moiety can be exploited in various polymerization strategies. For instance, it can undergo radical polymerization or be a site for ring-opening metathesis polymerization (ROMP) with appropriate catalysts. These polymerization reactions, coupled with the hydrolysis and condensation of the trimethoxysilyl group, allow for the creation of hybrid organic-inorganic polymers with tailored properties. Silanes, in general, are utilized to provide crosslinking in various applications. gelest.comgelest.com

Interfacial Reaction Chemistry

The trimethoxysilyl group of this compound is the primary anchor for bonding to inorganic substrates, playing a critical role in its function as a coupling agent at organic-inorganic interfaces.

Surface Hydroxyl Group Interactions on Inorganic Substrates

Inorganic substrates, such as silica (B1680970) and metal oxides, are typically populated with surface hydroxyl (-OH) groups. gelest.comd-nb.info The reaction of this compound with these surfaces begins with the hydrolysis of the methoxy groups (Si-OCH₃) in the presence of water to form reactive silanol groups (Si-OH). These silanol groups can then condense with the surface hydroxyl groups, forming stable covalent siloxane (Si-O-Surface) bonds and releasing methanol (B129727) as a byproduct. gelest.com

The general reactivity of organosilanes with hydroxylated surfaces is influenced by the leaving group on the silicon atom, with the order of reactivity being Si-NR₂ > Si-Cl > Si-NH-Si > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃. gelest.com Although methoxysilanes like the subject compound are less reactive than chlorosilanes, they are widely used due to their ease of handling and the non-corrosive nature of the alcohol byproduct. gelest.com The reaction is driven by the formation of the strong Si-O-surface bond. gelest.com It has been noted that organofunctional trialkoxysilanes preferentially react with terminal hydroxyl groups on silica. d-nb.info

Formation of Covalent Bonds at Organic-Inorganic Interfaces

The formation of covalent bonds at the organic-inorganic interface is a two-step process. First, as described above, the trimethoxysilyl group of this compound forms covalent siloxane bonds with the inorganic substrate. smolecule.com Subsequently, the outward-facing cyclohexenyl groups are available to react with an organic polymer matrix.

This dual reactivity allows the silane to act as a molecular bridge. The covalent bonds formed at the interface significantly improve the adhesion and compatibility between the inorganic filler or reinforcement and the organic polymer matrix. This leads to enhanced mechanical properties, durability, and performance of the composite material. The process effectively transfers stress from the polymer matrix to the inorganic component through the strong interfacial bonds created by the silane coupling agent.

Comparative Reactivity Studies with Analogous Organosilanes

The reactivity of this compound can be better understood by comparing it with other organosilanes.

Steric and Electronic Effects on Reaction Rates

The rate of reaction of organosilanes is influenced by both steric and electronic factors.

Steric Effects: The bulkiness of the groups attached to the silicon atom can hinder the approach of reactants to the silicon center and to the surface hydroxyl groups. gelest.com For instance, comparing methoxysilanes to ethoxysilanes, the smaller size of the methoxy group generally leads to a faster rate of hydrolysis and condensation. gelest.com Similarly, the structure of the organic functional group can influence how the silane molecule orients itself at the surface, potentially affecting the accessibility of the silyl (B83357) group.

Electronic Effects: The nature of the organic functional group can electronically influence the reactivity of the alkoxysilane groups. Electron-withdrawing groups can affect the polarization of the Si-O bond, potentially influencing the rate of hydrolysis. However, the primary factor driving the reaction with surfaces is the high energy of the Si-O-surface bond that is formed. gelest.com

When comparing this compound to its epoxy-functionalized analog, 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane, the reactivity of the organic group is markedly different. The strained epoxy ring is susceptible to ring-opening reactions with nucleophiles, a different reaction pathway than the electrophilic additions of the cyclohexenyl double bond. gelest.com A comparison with its triethoxy analog, [2-(3-cyclohexenyl)ethyl]triethoxysilane, would show a slower hydrolysis and condensation rate for the ethoxy version due to the larger ethoxy groups. gelest.com

Below is a table comparing properties of the subject compound with a related epoxy-functionalized silane.

PropertyThis compound2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
CAS Number 67592-36-3 nih.gov3388-04-3 sigmaaldrich.com
Molecular Formula C₁₁H₂₂O₃Si nih.govC₁₁H₂₂O₄Si sigmaaldrich.com
Molecular Weight 230.38 g/mol nih.gov246.38 g/mol sigmaaldrich.com
Boiling Point Not specified310 °C sigmaaldrich.com
Density Not specified1.065 g/mL at 25 °C sigmaaldrich.com
Refractive Index Not specifiedn20/D 1.451 sigmaaldrich.com
Functional Group Reactivity Electrophilic addition at C=CRing-opening of epoxide

Structure-Reactivity Relationships in Cyclohexenyl- vs. Epoxycyclohexyl-silanes

The reactivity of organofunctional silanes is fundamentally dichotomous, stemming from the two distinct reactive centers within the molecule: the silicon-alkoxy group and the organic functional group. mdpi.com In the case of this compound and its derivatives like 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, this dual nature dictates their application and performance as coupling agents and crosslinkers. mdpi.compaint.org The trimethoxysilane moiety provides a pathway for covalent bonding to inorganic substrates, while the cyclic organic group offers a route for integration into a polymer matrix.

The primary mechanism of the trimethoxysilane group involves a two-step process. First, the methoxy groups (–OCH₃) undergo hydrolysis in the presence of water to form reactive silanol groups (–Si-OH). paint.orgresearchgate.net Second, these silanols can undergo condensation reactions. They can either form strong, durable Si-O-Substrate bonds with hydroxyl groups on the surface of inorganic materials (like glass, metals, or silica) or self-condense with other silanol groups to form a cross-linked siloxane (Si-O-Si) network. paint.org This process is crucial for adhesion promotion at the organic-inorganic interface. The rate of hydrolysis for trimethoxysilanes is noted to be faster than that of their triethoxy counterparts. utwente.nl

The key difference in the structure-reactivity profile between this compound and 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane lies in their respective organic functional groups.

This compound : The reactive site on the organic portion of this molecule is the carbon-carbon double bond (C=C) within the cyclohexene ring. This group is a target for addition reactions. While relatively stable, its primary utility in some contexts is as a precursor that can be converted to other functionalities, most notably through epoxidation to create the more reactive epoxycyclohexyl derivative. Its direct reactivity with many common polymer backbones is limited without specific catalysts or initiators for the double bond.

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane : In this derivative, the cyclohexene double bond has been converted into an epoxide (oxirane) ring. This three-membered ring is characterized by significant ring strain, making it highly susceptible to nucleophilic attack. This enhanced reactivity allows the epoxy group to readily undergo ring-opening reactions with various nucleophiles found in polymer systems, such as amines or carboxylic acid groups. paint.org This reaction forms a stable covalent bond, effectively crosslinking the silane into the polymer matrix. paint.org Due to their hydrophobicity and the non-terminal position of the epoxy group, epoxycyclohexyl silanes exhibit greater stability in aqueous systems compared to terminal epoxysilanes like glycidoxypropyltrimethoxysilane. paint.org

Interactive Data Table: Comparison of Cyclohexenyl- vs. Epoxycyclohexyl-silane Reactivity

FeatureThis compound2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Primary Organic Reactive Site Carbon-Carbon Double Bond (C=C)Epoxide (Oxirane) Ring
Primary Reaction Type Addition Reactions (e.g., Epoxidation)Nucleophilic Ring-Opening
Reactivity Driver Presence of π-electrons in the double bondHigh strain energy of the epoxide ring.
Interaction with Polymer Matrix Generally requires initiation (e.g., radical) or prior functionalization for covalent bonding.Directly reacts with nucleophilic groups (e.g., -COOH, -NH₂) in polymer resins. paint.org
Mechanism of Curing 1. Hydrolysis & condensation of trimethoxysilyl groups.1. Hydrolysis & condensation of trimethoxysilyl groups. 2. Ring-opening of the epoxy group with the resin. paint.org
Aqueous Stability of Organic Group HighMore stable than terminal epoxides (e.g., glycidoxy) due to hydrophobicity. paint.org

Advanced Characterization Methodologies in Research on 2 3 Cyclohexenyl Ethyltrimethoxysilane

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the study of 2-(3-Cyclohexenyl)ethyltrimethoxysilane, offering detailed insights into its atomic and molecular properties.

NMR spectroscopy is an unparalleled tool for determining the precise molecular architecture of organosilanes. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and chemical environment of atoms within the molecule.

A combination of ¹H (proton), ¹³C, and ²⁹Si NMR experiments provides a complete picture of the this compound molecule.

¹H NMR identifies the different types of protons in the molecule. Key signals include those for the methoxy (B1213986) (-OCH₃) groups, the protons on the ethyl linker (-CH₂-CH₂-), and the distinct protons of the cyclohexenyl ring, including the olefinic protons (-CH=CH-).

¹³C NMR provides information on the carbon skeleton. Each unique carbon atom in the cyclohexenyl ring, the ethyl bridge, and the methoxy groups yields a distinct signal, confirming the compound's structure.

²⁹Si NMR is particularly valuable as it directly probes the silicon atom's environment. The chemical shift in ²⁹Si NMR can confirm the presence of the trimethoxysilyl group and is highly sensitive to changes, such as hydrolysis and condensation, at the silicon center. tandfonline.com

Table 1: Typical NMR Chemical Shift Ranges for Functional Groups in this compound

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H -Si-O-CH 3.5 - 3.6
¹H -CH =CH - 5.6 - 5.8
¹H -Si-CH ₂- 0.6 - 0.8
¹³C -Si-O-C H₃ ~50
¹³C -C H=C H- 125 - 135

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing invaluable kinetic and mechanistic data. tandfonline.comnih.govsemanticscholar.org For this compound, this technique is frequently used to study its hydrolysis and condensation reactions, which are fundamental to its application in sol-gel processes and surface modification. nih.govsemanticscholar.org

During hydrolysis, the methoxy groups (-OCH₃) react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727). In-situ ¹H NMR can track this process by monitoring the disappearance of the methoxy proton signal and the appearance of signals for methanol and silanol protons. nih.govacs.org Similarly, ²⁹Si NMR can follow the conversion of the initial trimethoxysilane (B1233946) species into various hydrolyzed and condensed silicate structures, each with a characteristic chemical shift. tandfonline.com This provides a detailed view of the reaction intermediates and helps in modeling the reaction kinetics. nih.govsemanticscholar.org

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound displays characteristic absorption bands that serve as a molecular fingerprint.

Key vibrational modes include the C-H stretching of the cyclohexenyl and ethyl groups, the C=C stretching of the alkene bond, and the strong, characteristic Si-O-C and Si-O-Si stretches. gelest.com Monitoring changes in the FTIR spectrum is also an effective way to follow reactions. For instance, during hydrolysis, the decrease in the intensity of the Si-O-C band and the appearance of a broad O-H stretching band (from silanol groups) can be observed. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3020 C-H Stretch =C-H (Olefinic)
2925, 2850 C-H Stretch -CH₂, -CH₃ (Aliphatic)
~1650 C=C Stretch Alkene
1080 - 1190 Si-O-C Stretch Trimethoxysilyl

Data adapted from general correlations and analysis of similar compounds. gelest.comresearchgate.netsciepub.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (230.38 g/mol ). nih.gov Under electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org Common fragmentation pathways for alkoxysilanes include the loss of alkoxy groups (-OCH₃), cleavage of the ethyl linker, and rearrangements involving the cyclohexenyl ring. libretexts.orgyoutube.com Analysis of these fragments helps to confirm the different structural components of the molecule.

Table 3: Predicted Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Description
230 [C₁₁H₂₂O₃Si]⁺ Molecular Ion (M⁺)
199 [M - OCH₃]⁺ Loss of a methoxy group
168 [M - 2(OCH₃)]⁺ Loss of two methoxy groups
121 [Si(OCH₃)₃]⁺ Trimethoxysilyl cation

Nuclear Magnetic Resonance Spectroscopy (NMR)

Microscopic and Imaging Techniques for Material Morphology

When this compound is used to modify surfaces or create composite materials, microscopic techniques are essential for characterizing the resulting morphology.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface and bulk structure of materials at the micro- and nanoscale. researchgate.net For example, if this silane (B1218182) is used as a coupling agent to treat inorganic fillers (like silica (B1680970) or aluminum powder) before incorporating them into a polymer matrix, SEM can be used to examine the surface texture of the coated fillers and the fracture surface of the final composite to assess filler dispersion and interfacial adhesion. nih.govresearchgate.net

In applications involving the formation of thin films or coatings on a substrate, TEM can provide cross-sectional images to measure the thickness and uniformity of the silane layer. mdpi.com Atomic Force Microscopy (AFM) is another powerful tool that can map surface topography with very high resolution, revealing details about how the silane molecules assemble on a surface. These imaging techniques provide a direct visual confirmation of the effect of the silane treatment, complementing the chemical information obtained from spectroscopy. nih.gov

Scanning Electron Microscopy (SEM) for Surface and Composite Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnifications. In the context of this compound, SEM would be invaluable for examining the effects of this silane as a coupling agent or surface modifier in composite materials.

When incorporated into a composite, this compound is expected to improve the interfacial adhesion between an inorganic filler (like silica or glass fibers) and a polymer matrix. SEM analysis of the fracture surface of such a composite would reveal the quality of this adhesion. A well-bonded interface would show the polymer matrix adhering to the filler particles, with little to no evidence of pull-out. Conversely, a poor interface would be characterized by clean filler surfaces and voids, indicating that the filler has pulled away from the matrix.

Furthermore, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDX) can provide elemental mapping of the composite's cross-section. This would allow for the visualization of the distribution of silicon from the silane at the filler-matrix interface, confirming its role in bridging the two phases.

Hypothetical Research Findings from SEM Analysis:

ObservationImplication for this compound
Uniform coating on filler particlesSuccessful application of the silane as a surface treatment.
Reduced agglomeration of filler particlesEffective dispersion of fillers within the polymer matrix facilitated by the silane.
Cohesive failure at the interfaceStrong adhesion promoted by the silane, leading to fracture through the matrix rather than at the interface.

X-ray Diffraction (XRD) for Crystalline Structure and Network Formation

X-ray Diffraction (XRD) is a primary tool for investigating the crystalline structure of materials. For a molecule like this compound, which is a liquid at room temperature, XRD would be most relevant in studying the structure of the polysiloxane networks formed after its hydrolysis and condensation.

The trimethoxysilane groups of the molecule can hydrolyze to form silanols (Si-OH), which then condense to form a cross-linked polysiloxane network (Si-O-Si). XRD analysis of this resulting solid material would reveal its degree of crystallinity. It is anticipated that such a network would be largely amorphous, characterized by broad, diffuse peaks in the XRD pattern rather than sharp, well-defined peaks indicative of a crystalline structure.

In composite materials, XRD can be used to determine if the addition of this compound and any fillers affects the crystallinity of the polymer matrix. For instance, the silane might influence the nucleation and growth of polymer crystallites at the filler interface.

Thermal Analysis Methods for Reaction and Material Stability

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly effective for studying thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and curing reactions.

For this compound, DSC could be used to monitor the polymerization or cross-linking reactions of the cyclohexenyl group or the condensation of the methoxysilane groups. These reactions are typically exothermic, and the heat evolved can be quantified by DSC to study the reaction kinetics and determine the degree of cure.

In a polymer composite containing this silane, DSC can be used to determine the effect of the silane on the Tg of the polymer matrix. An increase in Tg would suggest that the silane has promoted strong interfacial interactions that restrict the mobility of the polymer chains at the interface.

Potential Data from DSC Analysis of a Composite with this compound:

MaterialGlass Transition Temperature (Tg)Melting Temperature (Tm)
Polymer MatrixTBDTBD
Composite with Untreated FillerTBDTBD
Composite with Silane-Treated FillerTBDTBD

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and composition of materials.

When analyzing this compound that has been grafted onto a substrate like silica, TGA can be used to quantify the amount of silane present. By heating the sample, the organic components of the silane will decompose and volatilize, resulting in a mass loss that can be correlated to the grafting density.

TGA is also crucial for assessing the thermal stability of composites containing this silane. The onset temperature of decomposition provides a measure of the material's stability. An increase in the decomposition temperature of a composite with the silane-treated filler, compared to one with an untreated filler, would indicate that the silane enhances the thermal stability of the material.

Illustrative TGA Data for Silane-Modified Silica:

MaterialOnset of Decomposition (°C)Mass Loss (%)
Unmodified Silica-TBD
Silica modified with this compoundTBDTBD

Surface Science Techniques for Interfacial Characterization

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface (typically the top 1-10 nm). diva-portal.org XPS is particularly useful for confirming the successful grafting of silanes onto a substrate and for studying the chemical interactions at interfaces.

If this compound were applied to a silicon wafer or a metal oxide surface, XPS would be able to detect the presence of carbon and silicon from the silane. High-resolution scans of the Si 2p and C 1s regions would provide information about the chemical bonding. For example, the Si 2p spectrum could distinguish between silicon in the substrate (e.g., SiO2) and silicon in the silane (Si-C and Si-O-Si bonds). The C 1s spectrum could be deconvoluted to identify the different types of carbon in the cyclohexenyl and ethyl groups.

XPS is also instrumental in studying the formation of metallosiloxane bonds (Me-O-Si) when the silane is deposited on a metal substrate, providing direct evidence of covalent bonding at the interface. diva-portal.org

Expected XPS Peak Binding Energies for a Surface Treated with this compound:

ElementAtomic OrbitalExpected Binding Energy (eV)Chemical State Information
Si2p~102-103Si-O-Si, Si-C
C1s~284-286C-C, C-H, C-Si
O1s~532-533Si-O-Si, Si-O-C

Dynamic Water Contact Angle Measurements for Surface Energy and Wettability

Dynamic contact angle (DCA) measurements are a powerful method for characterizing the wettability of surfaces treated with this compound. Unlike static measurements which capture a single droplet state, dynamic measurements provide information about how a liquid interacts with a surface as the liquid front advances or recedes. dataphysics-instruments.com This is crucial for understanding the homogeneity of the silane coating and the presence of chemical or topographical heterogeneities. The key parameters derived from DCA are the advancing contact angle (θAdv) and the receding contact angle (θRec). dataphysics-instruments.com

The advancing contact angle is measured as the volume of a droplet on the surface is increased just before the three-phase (solid-liquid-vapor) contact line moves outward. It typically represents the wetting of the most hydrophobic regions of the surface. dataphysics-instruments.com Conversely, the receding contact angle is measured as the droplet volume is decreased just before the contact line retracts, reflecting the influence of the more hydrophilic areas. dataphysics-instruments.com

The difference between these two angles is known as the contact angle hysteresis (CAH = θAdv - θRec). dataphysics-instruments.com A low hysteresis value indicates a smooth, chemically homogeneous surface, which is desirable for a high-quality silane coating. nanoscience.com A large hysteresis suggests surface roughness, chemical heterogeneity, or the pinning of the contact line, providing insight into the quality of the this compound layer. dataphysics-instruments.com

Research Findings: In studies on substrates like glass or silicon wafers modified with this compound, DCA is employed to quantify the change in surface energy and wettability. The trimethoxysilane group of the molecule hydrolyzes and forms strong covalent bonds with the hydroxylated substrate, while the cyclohexenyl group is oriented away from the surface, creating a new, low-energy interface.

The advancing angle provides a measure of the surface's resistance to wetting, while the hysteresis reveals the uniformity of the silane's self-assembled monolayer. For example, a well-formed monolayer of this compound would be expected to exhibit a high advancing contact angle, indicating its hydrophobic nature, and a low contact angle hysteresis, confirming a uniform coating.

SubstrateSurface TreatmentAdvancing Angle (θAdv)Receding Angle (θRec)Contact Angle Hysteresis (CAH)
Glass SlideUncoated (Cleaned)35°20°15°
Glass SlideCoated with this compound95°85°10°
Silicon WaferUncoated (Cleaned)42°28°14°
Silicon WaferCoated with this compound98°89°

This interactive table presents hypothetical but representative data illustrating the effect of coating a substrate with this compound on its wetting properties as determined by dynamic contact angle measurements.

Single-Molecule Tracking and Spectroscopy for Gradient Analysis

Single-molecule tracking (SMT) is a high-resolution imaging technique that allows for the observation and analysis of the motion of individual molecules in real-time. scispace.comelifesciences.org When applied to surfaces functionalized with this compound, SMT can provide unprecedented detail about the uniformity and potential molecular-scale gradients of the silane layer. This method is particularly useful for assessing the quality of the functionalization and understanding how the modified surface influences the behavior of molecules interacting with it.

The methodology involves labeling probe molecules with fluorescent dyes and observing their movement across the silanized surface using sensitive microscopy, often total internal reflection fluorescence (TIRF) microscopy. elifesciences.org By analyzing the trajectories of these single molecules, researchers can calculate key parameters such as diffusion coefficients, confinement radii, and residence times. elifesciences.orgnih.gov

Research Findings: In the context of this compound, SMT can be used to characterize the landscape of a surface after modification. For instance, a fluorescently-labeled hydrophobic molecule would be expected to exhibit different diffusion dynamics on a coated versus an uncoated surface. On a uniformly coated substrate, the probe's movement would be relatively consistent across the surface.

However, if the silane layer is non-uniform or forms a gradient, SMT can map these variations with high spatial resolution. By analyzing thousands of individual molecular tracks, a diffusion map of the surface can be constructed. Regions with a dense, well-ordered silane layer would show slower diffusion for an interacting probe molecule compared to bare or disordered regions. This allows for the quantitative analysis of gradients, which are often intentionally created for applications in cell biology or microfluidics. Single-molecule spectroscopy can further complement this by providing information on the local environment of the probe molecules, revealing details about the chemical nature of the surface they are interacting with.

Surface ConditionProbe MoleculeMean Diffusion Coefficient (D, μm²/s)Observation
Uncoated GlassHydrophobic Fluorophore~2.5Fast, unhindered diffusion in aqueous medium near surface.
Uniform Silane CoatHydrophobic Fluorophore~0.8Slower diffusion due to hydrophobic interactions with the silane layer.
Gradient Silane Coat (Low Density)Hydrophobic Fluorophore~1.5Intermediate diffusion in regions with partial silane coverage.
Gradient Silane Coat (High Density)Hydrophobic Fluorophore~0.7Slow diffusion, similar to the uniform coat, in fully covered regions.

This interactive table provides hypothetical data from a single-molecule tracking experiment, illustrating how the diffusion of a probe molecule changes on surfaces with different configurations of this compound.

Theoretical and Computational Studies on 2 3 Cyclohexenyl Ethyltrimethoxysilane

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and energetic properties of molecules. These methods are crucial for understanding the fundamental reactivity of 2-(3-Cyclohexenyl)ethyltrimethoxysilane.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com For this compound, DFT can be used to model its ground state electronic structure, providing insights into bond lengths, bond angles, and the distribution of electron density. This information is foundational for predicting the molecule's reactivity.

One of the key applications of DFT for this silane (B1218182) is the elucidation of reaction pathways, particularly for hydrolysis and condensation reactions, which are central to its function as a coupling agent. The hydrolysis of the trimethoxysilyl group to a silanetriol is the initial activation step. DFT calculations can map the potential energy surface for this reaction, identifying the transition states and calculating the activation energy barriers. researchgate.net Studies on similar alkoxysilanes have shown that the hydrolysis rate is influenced by the steric bulk of the alkoxy groups. researchgate.net

Furthermore, DFT can be used to study the reactivity of the cyclohexenyl group. For instance, the reaction pathway for the epoxidation of the double bond or its participation in radical-initiated polymerization can be computationally explored. The table below presents hypothetical DFT-calculated parameters for the optimized geometry of this compound.

Table 1: Calculated Geometric Parameters of this compound using DFT

ParameterValue
Si-O Bond Length (average)1.65 Å
Si-C Bond Length1.88 Å
C=C Bond Length (cyclohexenyl)1.34 Å
O-Si-O Bond Angle (average)109.5°
C-Si-C Bond Angle110.2°

Note: These values are illustrative and would be derived from actual DFT calculations.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles without empirical parameterization, are particularly well-suited for predicting spectroscopic properties. For this compound, these methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for a detailed assignment of the experimental spectra, aiding in the characterization of the molecule and monitoring its reactions.

For example, the characteristic vibrational modes of the Si-O-C linkages, the Si-C bond, and the C=C bond of the cyclohexenyl ring can be precisely calculated. Changes in these vibrational frequencies upon hydrolysis, condensation, or reaction at the cyclohexenyl group can be predicted, providing a computational basis for spectroscopic monitoring of these processes.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of larger systems over time. This approach is invaluable for understanding the collective phenomena that govern the performance of this compound in materials applications.

Simulation of Interfacial Interactions and Adsorption Phenomena

A primary application of this compound is as a coupling agent to improve the adhesion between organic polymers and inorganic substrates. MD simulations can model the interface between a layer of this silane and a substrate surface, such as silica (B1680970) or a metal oxide.

These simulations can reveal detailed information about the adsorption process, including the preferred orientation of the silane molecules on the surface and the nature of the interactions (e.g., hydrogen bonding between the hydrolyzed silanols and surface hydroxyl groups). By calculating the binding energy of the silane to the surface, the strength of adhesion can be estimated. Such simulations provide a molecular-level picture of how this silane forms a robust interfacial layer.

Understanding Polymerization and Cross-linking Dynamics

MD simulations are also instrumental in understanding the polymerization and cross-linking of this compound. Following the initial hydrolysis of the trimethoxysilyl groups, the resulting silanols can undergo condensation reactions to form a polysiloxane network. MD simulations can model this process, showing the evolution of the network structure and the degree of cross-linking over time.

Furthermore, the cyclohexenyl groups can participate in polymerization reactions, for example, through free-radical or cationic mechanisms, to form a cross-linked organic polymer network. Reactive force fields can be employed in MD simulations to model these bond-forming events, providing insights into the dynamics of the dual cross-linking process (inorganic polysiloxane formation and organic polymer formation). The table below outlines typical parameters for an MD simulation of this silane at an interface.

Table 2: Illustrative Parameters for an MD Simulation of this compound on a Silica Surface

ParameterValue/Description
Force FieldCOMPASS or a similar force field for organosilanes
System Size~500 silane molecules, ~10,000 water molecules, a silica slab
EnsembleNVT (Canonical) followed by NPT (Isothermal-Isobaric)
Temperature298 K
Pressure1 atm
Simulation Time100 ns

Note: These parameters are representative of a typical MD simulation setup for studying such systems.

Computational Fluid Dynamics (CFD) in Process Optimization

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. While DFT and MD focus on the molecular scale, CFD is used to model and optimize macroscopic processes involving the transport and reaction of this compound.

For instance, in a chemical vapor deposition (CVD) process used to apply a coating of this silane onto a substrate, CFD can be used to model the flow of the precursor gas in the reactor. This allows for the optimization of process parameters such as temperature, pressure, and flow rate to ensure a uniform and efficient deposition. By coupling the fluid dynamics with reaction kinetics derived from quantum chemical calculations, a multi-scale model can be developed to predict the final coating thickness and quality.

Similarly, in solution-based deposition processes, CFD can be used to model the mixing and transport of the silane in the solvent, ensuring homogeneous concentration and reaction conditions. This is particularly important for controlling the hydrolysis and condensation reactions to achieve the desired properties of the resulting silane layer.

Modeling of Mass and Heat Transfer in Reaction Systems

Mass Transfer Modeling:

The mass transfer rate can be described by the following general equation:

N = kLa(Cb - Cs)

Where:

N is the molar flux (mol/m²·s)

kL is the liquid-phase mass transfer coefficient (m/s) wikipedia.orgutwente.nl

a is the specific interfacial area (m²/m³)

Cb is the reactant concentration in the bulk liquid (mol/m³)

Cs is the reactant concentration at the catalyst surface (mol/m³)

Computational Fluid Dynamics (CFD) is a powerful tool used to model and simulate the fluid dynamics within the reactor, providing insights into the velocity profiles, mixing patterns, and ultimately, the mass transfer coefficients. researchgate.netcomsol.com For the hydrosilylation of 4-vinylcyclohexene (B86511), CFD models can be developed to predict the distribution of reactants and products within the reactor, helping to identify regions with poor mixing or mass transfer limitations.

A critical aspect of modeling is the determination of the mass transfer coefficient (kL). This coefficient is influenced by several factors, including the reactor geometry, agitation speed (in stirred tanks), fluid properties (viscosity, density, diffusivity), and the size and shape of the catalyst particles. researchgate.net Experimental data from similar organosilane synthesis systems can be used to develop or validate correlations for predicting kL.

Heat Transfer Modeling:

The hydrosilylation reaction is typically exothermic, releasing a significant amount of heat. numberanalytics.com Effective heat management is crucial to maintain the desired reaction temperature, prevent side reactions, and ensure reactor safety. Heat transfer modeling is employed to predict the temperature distribution within the reactor and to design efficient heat exchange systems.

The rate of heat transfer is governed by the principles of conduction, convection, and radiation. In a typical fixed-bed or stirred-tank reactor, convective heat transfer is the dominant mechanism. The fundamental equation for heat transfer is:

Q = hA(Tr - Tc)

Where:

Q is the rate of heat transfer (W)

h is the heat transfer coefficient (W/m²·K) doe.gov

A is the heat transfer area (m²)

Tr is the temperature of the reaction mixture (K)

Tc is the temperature of the cooling medium (K)

CFD models can also be used to simulate the temperature profiles within the reactor, accounting for the heat generated by the reaction and the heat removed by the cooling system. tudelft.nlresearchgate.net These models help in designing the reactor cooling jacket or internal cooling coils to ensure uniform temperature control.

Below is a table with representative, though not specific to this exact compound, mass and heat transfer coefficients for liquid-phase reactions in different reactor types.

Reactor TypeMass Transfer Coefficient (kL) (m/s)Heat Transfer Coefficient (h) (W/m²·K)
Stirred Tank Reactor1 x 10⁻⁴ - 5 x 10⁻⁴500 - 1500
Packed Bed Reactor5 x 10⁻⁵ - 2 x 10⁻⁴100 - 500
Microreactor1 x 10⁻³ - 1 x 10⁻²1000 - 10000

This table presents typical ranges for mass and heat transfer coefficients in different reactor types for liquid-phase reactions and are not specific to the synthesis of this compound.

Research Applications of 2 3 Cyclohexenyl Ethyltrimethoxysilane

Materials Science and Engineering

Precursor in Sol-Gel Processes for Hybrid Materials

The sol-gel process is a versatile method for creating solid materials from a chemical solution. In this process, 2-(3-Cyclohexenyl)ethyltrimethoxysilane can serve as a precursor, contributing to the formation of hybrid organic-inorganic networks. The trimethoxysilane (B1233946) group can undergo hydrolysis and condensation reactions to form a stable silica (B1680970) network, while the cyclohexenyl group provides organic functionality.

Synthesis of Silica-Based Materials with Tailored Properties

The incorporation of this compound into a sol-gel synthesis allows for the creation of silica-based materials with specifically designed properties. The organic cyclohexenyl group can be used to modify the resulting material's characteristics. For instance, the hydrophobicity, refractive index, and mechanical properties of the silica can be adjusted by varying the concentration of this organosilane in relation to other silica precursors like tetraethoxysilane (TEOS).

While specific research data on this compound is limited, the general principles of using organofunctional silanes in sol-gel processes suggest the following potential effects on material properties:

PropertyExpected Effect of Incorporating this compound
Hydrophobicity Increased due to the nonpolar cyclohexenyl group.
Mechanical Strength Potentially modified; the organic group can introduce flexibility.
Refractive Index Can be tuned based on the concentration of the organic moiety.
Adhesion Improved adhesion to organic polymers and substrates.
Formation of Porous Silica for Catalysis and Adsorption

Porous silica materials are widely researched for their applications in catalysis and as adsorbents, owing to their high surface area. evonik.com The sol-gel method is a common technique for producing such materials. By carefully controlling the reaction conditions, including the type of precursors, a porous structure can be generated.

The use of this compound in the synthesis of porous silica can introduce functional sites within the pores. The cyclohexenyl group can be further functionalized, for example, through epoxidation or other additions to the double bond, to create active sites for catalysis or specific adsorption. While detailed studies on this specific silane (B1218182) are not widely available, the functionalization of porous silica with various organic groups is a well-established field of research.

Cross-linking Agent for Organic Polymers and Resins

The reactive nature of the cyclohexenyl group and the ability of the silane to bond to inorganic fillers make this compound a potential cross-linking agent for various polymers. specialchem.com This can enhance the mechanical properties and durability of the resulting materials. specialchem.com

Polyethylene (B3416737) and Thermoplastic Composites

Cross-linking of polyethylene (PEX) is a common industrial process to improve its thermal stability and mechanical properties. thecarycompany.com Silane cross-linking is a widely used method where a vinyl-functional silane is grafted onto the polyethylene backbone. sisib.com Although research specifically detailing the use of this compound for this purpose is scarce, its cyclohexenyl group contains a reactive double bond that could potentially participate in similar grafting reactions. The trimethoxysilane groups would then undergo moisture-cured condensation to form cross-links between polyethylene chains.

Acrylic and Urethane (B1682113) Systems for Enhanced Durability

In acrylic and urethane-based coatings and resins, durability is a critical factor. The incorporation of silanes can improve adhesion to substrates and enhance scratch and chemical resistance. The trimethoxysilane group of this compound can co-condense with other silanes or react with hydroxyl groups present in the resin system or on the substrate surface. The cyclohexenyl group can be functionalized to participate in the polymerization of the acrylic or urethane system, leading to a more robust and durable network. While specific data is limited, the general utility of functional silanes in these systems is well-documented. A related compound, 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, is known to be used as a crosslinker and adhesion promoter in acrylic and polyurethane coatings.

Integration into Advanced Display Technologies

There is currently a lack of specific research data or patents detailing the integration of this compound into advanced display technologies. However, organosilanes are generally investigated for their potential use in optical applications due to their ability to form transparent hybrid materials with tunable refractive indices. It is conceivable that this compound could be explored in research for creating anti-reflective coatings, encapsulation layers, or as a component in the synthesis of hybrid materials for flexible display substrates. Further research would be needed to validate any potential applications in this field.

Orientation of Liquid Crystals in Display Devices

While the direct application of this compound for liquid crystal orientation is not extensively documented in publicly available research, the utility of organosilanes, in general, is well-established in this field. Silane coupling agents are known to form self-assembled monolayers (SAMs) on glass and other substrates, which can effectively control the alignment of liquid crystals. The mechanism involves the hydrolysis of the methoxy (B1213986) groups of the silane in the presence of surface hydroxyl groups on the substrate, leading to the formation of stable siloxane bonds. The organic functional group of the silane then dictates the surface energy and the resulting orientation of the liquid crystal molecules.

In the case of this compound, the cyclohexenyl group would be oriented away from the substrate surface. The specific interactions between this cyclic alkene group and the liquid crystal molecules would determine the alignment, which could be planar, tilted, or homeotropic, depending on the liquid crystal material and processing conditions. Research on similar silanes suggests that the molecular geometry and polarity of the organic moiety are critical factors.

Wood Modification for Enhanced Performance and Durability

Wood, as a natural and porous material, is susceptible to environmental degradation from moisture and biological attack. Chemical modification with organosilanes is a promising approach to enhance its performance and durability.

Improving Water and Weather Resistance

The treatment of wood with this compound can significantly improve its resistance to water and weathering. The trimethoxysilane end of the molecule can covalently bond to the hydroxyl groups present in the cellulose (B213188) and lignin (B12514952) of the wood cell walls. This process creates a hydrophobic barrier that repels water. The cyclohexenyl group, being a non-polar hydrocarbon, further contributes to this water-repellent effect. By reducing water uptake, the silane treatment minimizes swelling and shrinking of the wood, thereby preventing cracking and warping that can occur with changes in humidity.

Enhancing Dimensional Stability and Biological Resistance

Furthermore, the reduction in moisture content creates an environment that is less favorable for the growth of fungi and other decay-causing microorganisms. While this compound itself may not possess inherent biocidal properties, its ability to make wood more resistant to water is a key factor in improving its biological resistance. A drier wood substrate is less susceptible to enzymatic degradation by fungi.

Catalysis Research

The functional groups of this compound make it a valuable tool in the field of catalysis, both for the immobilization of catalytic species and as a participant in catalytic reactions.

Immobilization of Catalytic Species via Silane Functionality

The trimethoxysilane portion of this compound provides a robust method for anchoring homogeneous catalysts to solid supports, such as silica or alumina. This process, known as immobilization, combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The silane can be grafted onto the support material, and the cyclohexenyl group can then be chemically modified to ligate a catalytically active metal center. This approach prevents the leaching of the expensive or toxic catalyst into the product stream and allows for the catalyst to be reused in multiple reaction cycles.

Biomedical and Pharmaceutical Research

The functional groups of this compound offer significant potential in the biomedical and pharmaceutical fields. The trimethoxysilane moiety can be hydrolyzed to form silanol (B1196071) groups, which then condense to create a stable siloxane bond with the surfaces of materials like glass, metals, and ceramics, or can form a cross-linked network. Concurrently, the cyclohexenyl ring provides a site for further chemical modification, allowing for the attachment of a wide array of functional molecules.

Development of Organosilane-Based Drug Delivery Systems

Organosilanes are increasingly investigated for their role in creating sophisticated drug delivery systems. The ability to functionalize the surface of nanoparticles or other carrier materials is crucial for controlling drug loading and release kinetics. While direct research on this compound in drug delivery is not extensively documented, its chemical structure suggests a potential role in this area.

The trimethoxysilane portion of the molecule can be used to anchor the compound onto the surface of inorganic drug carriers, such as mesoporous silica nanoparticles. The cyclohexenyl group can then be chemically modified to attach specific drug molecules or targeting ligands. This covalent attachment can lead to more stable drug formulations and controlled release profiles. For instance, the double bond in the cyclohexenyl ring could be a site for reactions like epoxidation or hydroboration, opening up pathways to link various therapeutic agents.

A key aspect of drug delivery research is the ability to tailor the surface properties of the carrier. The use of organosilanes can modulate the hydrophilicity or hydrophobicity of a surface, which in turn can influence the encapsulation efficiency and release rate of a drug.

Functionalization for Biocompatible Surfaces and Biomaterial Integration

The interaction between a medical implant and the surrounding biological tissue is a critical factor in its success. Surface modification of biomaterials is a common strategy to enhance biocompatibility and promote integration with the body. nih.gov Silane coupling agents are frequently employed for this purpose due to their ability to form stable bonds with the inorganic components of many biomaterials. sigmaaldrich.com

This compound can be used to create a functionalized surface on a biomedical device. The trimethoxysilane groups can bind to the device surface, while the cyclohexenyl groups are available for further reactions. This allows for the immobilization of biomolecules, such as peptides, proteins, or growth factors, which can elicit specific cellular responses and improve tissue integration. The creation of biocompatible coatings on medical devices is a primary goal of surface modification. researchgate.net

The following table summarizes the potential functionalization strategies for this compound in biomedical applications:

Functional GroupRole in Biomedical ApplicationsPotential Reactions for Further Modification
TrimethoxysilaneAnchoring to inorganic surfaces of biomaterials (e.g., titanium, silica)Hydrolysis and condensation to form stable Si-O-Substrate bonds
CyclohexenylCovalent attachment of biomolecules, drugs, or biocompatible polymersEpoxidation, dihydroxylation, radical addition, metathesis

Microelectronics Applications

In the microelectronics industry, the performance and reliability of devices are highly dependent on the properties of the interfaces between different materials. sigmaaldrich.com Silanes are widely used for surface treatments and to promote adhesion between organic and inorganic layers. sisib.com

Surface Treatments and Interface Engineering in Electronic Devices

The manufacturing of semiconductors and other electronic components involves the deposition of thin films on various substrates. hskbrchemical.com The adhesion of these films is critical for the durability and performance of the final device. This compound can act as an adhesion promoter or a surface modifier in these applications. Its trimethoxysilane end can form strong covalent bonds with inorganic substrates like silicon wafers or metal oxides, while the cyclohexenyl end can interact with or be incorporated into organic polymer layers, such as photoresists or encapsulants. sisib.com

A patent for dew-resistant coatings lists this compound as a useful silane compound for creating these coatings. google.com This demonstrates its utility in modifying surface properties, a key requirement in many microelectronics manufacturing steps. The ability to precisely control the surface energy and chemical reactivity of a substrate is a fundamental aspect of interface engineering.

The cyclohexenyl group also offers the potential for creating patterned surfaces. Through techniques like photolithography, the reactivity of the cyclohexenyl group could be selectively altered in specific regions, allowing for the creation of surfaces with spatially defined chemical and physical properties. This is a crucial capability for the fabrication of complex microelectronic devices.

The table below outlines the potential applications of this compound in microelectronics:

Application AreaFunction of this compoundResulting Improvement in Electronic Devices
Adhesion PromotionForms a chemical bridge between inorganic substrates and organic layersEnhanced reliability and durability of multi-layer components
Surface ModificationAlters the surface energy and chemical properties of substratesImproved wetting and uniformity of subsequently deposited films
Dielectric LayersPotential to be incorporated into low-k dielectric materialsReduced parasitic capacitance and improved device speed
Interface EngineeringCreates a defined chemical interface between materialsOptimized electronic properties and performance of the device

Environmental and Sustainability Aspects of Organosilane Research

Environmental Impact of Organosilanes and Their Derivatives

The environmental footprint of organosilanes is a significant area of study, particularly concerning their volatile derivatives and their fate in the atmosphere.

Volatile methyl siloxanes (VMS) are a class of organosilicon compounds that have garnered attention due to their widespread use and potential environmental effects. nih.gov They are emitted into the atmosphere from various sources, including industrial applications and consumer products. nih.govresearchgate.net

Sources of Emissions: A primary source of VMS emissions is their use in personal care products such as deodorants, lotions, and hair conditioners. nih.govacs.org Due to their high volatility, they are released in large quantities into indoor environments, with concentrations ranging from 10,000 to 100,000 ng m⁻³. nih.gov These indoor concentrations are eventually vented to the outdoors. nih.gov It is estimated that approximately 95% of all VMS are ultimately released into the atmosphere. nih.gov Industrial activities also contribute to VMS emissions, which can sometimes be identified by the specific directional dependence of certain congeners like D3 (hexamethylcyclotrisiloxane). nih.gov

Atmospheric Concentrations: Studies in major urban centers have reported some of the highest outdoor concentrations of VMS. nih.govacs.org For instance, a study in New York City measured the median concentrations of several VMS congeners, highlighting the prevalence of these compounds in densely populated areas. nih.govacs.org Decamethylcyclopentasiloxane (D5) is consistently the most abundant VMS species found in both indoor and outdoor air, largely attributed to its use in personal care products. escholarship.orgresearchgate.netnih.gov Linear siloxanes are generally found in lower concentrations, typically making up less than 5% of the total airborne VMS mass. nih.gov

The table below presents the median atmospheric concentrations of various volatile methyl siloxane congeners measured in New York City.

CompoundMedian Concentration (ng m⁻³)
D3 (Hexamethylcyclotrisiloxane)20
D4 (Octamethylcyclotetrasiloxane)57
D5 (Decamethylcyclopentasiloxane)230
D6 (Dodecamethylcyclohexasiloxane)11
L5 (Dodecamethylpentasiloxane)2.5
L7 (Hexadecamethylheptasiloxane)1.3
Data sourced from a study on VMS concentrations in New York City. nih.govacs.org

Once released, volatile siloxanes participate in atmospheric chemical processes and have the potential to influence climate.

Atmospheric Degradation: The primary degradation pathway for VMS in the atmosphere is through oxidation by hydroxyl (OH) radicals. nih.govnasa.gov This reaction is relatively slow compared to other volatile organic compounds, leading to atmospheric lifetimes on the order of several days. nih.gov For example, the atmospheric stability of different VMS compounds can range from 2.5 to 11 days. nasa.gov The degradation of VMS can lead to the formation of secondary organic aerosols. nih.govbohrium.com

Climate Impact: The presence of volatile siloxanes in the atmosphere is also a concern due to their ability to absorb infrared radiation, which means they can contribute to global warming. researchgate.net The oxidation of VMS to silicon dioxide (SiO₂) can also have economic consequences, as the accumulation of these silica (B1680970) particles can cause damage to equipment in waste treatment facilities. researchgate.net

Eco-Friendly Approaches in Organosilane Chemistry

To address the environmental concerns associated with organosilanes, significant research efforts are directed towards developing greener and more sustainable chemical practices.

Traditional synthesis methods for organosilanes often rely on platinum-based catalysts and can generate hazardous byproducts. nih.govacs.org Modern research focuses on creating more environmentally benign synthesis routes.

Sustainable Catalysis: A key area of research is the replacement of expensive and rare platinum catalysts with earth-abundant and less toxic transition metals like iron, cobalt, and nickel for hydrosilylation reactions. nih.govacs.org For example, an air- and water-stable cobalt-based catalyst has been developed for the one-pot synthesis of alkoxy-substituted silanes under mild conditions, using green solvents like alcohols. nih.govacs.org

Innovative and Greener Processes: Researchers are exploring novel methods to reduce the environmental impact of organosilane production. These include:

Upcycling Waste: A notable development is the conversion of plastic waste, such as polyesters, and biomass into valuable organosilane compounds. specialchem.com This process uses a gold nanoparticle catalyst on a zirconium oxide support under mild conditions, providing a greener route to decompose polyesters and create useful products. specialchem.com

Solvent-Free Formulations: Efforts are underway to develop solvent-free formulations and processes that operate at lower temperatures to reduce volatile organic compound (VOC) emissions. dakenchem.com

Biodegradable Compounds: There is a focus on designing and developing biodegradable organosilane compounds to minimize their persistence and potential toxicity in the environment. zmsilane.comreddit.com

Sonication: Amine-functionalized mesoporous silica has been prepared using sonication, which is considered a green approach. researchgate.net

Organosilanes play a crucial role in creating more durable and sustainable materials, which contributes to resource conservation and waste reduction.

Enhancing Material Durability: Organosilanes are used to improve the performance and longevity of various materials, which in turn reduces the need for frequent replacement and minimizes environmental impact. zmsilane.com They form strong covalent bonds between organic and inorganic materials, enhancing adhesion, corrosion resistance, and durability. dakenchem.comrussoindustrial.ru

Applications in Sustainable Materials:

Wood Modification: Organosilanes, particularly trialkoxysilanes, are used to modify wood to improve its water resistance, dimensional stability, and resistance to weathering and microorganisms. ncsu.edu This enhances the durability of wood, a natural and renewable material. ncsu.edu

Composite Materials: In composites, organosilane coupling agents strengthen the bond between inorganic fillers and polymer matrices, leading to lighter and more durable materials for industries like aerospace and automotive. dakenchem.com This can contribute to fuel efficiency and reduced emissions.

Coatings: Organosilane-based coatings improve the chemical resistance and environmental protection of surfaces. dakenchem.com By extending the life of coated materials, they reduce waste and resource consumption. zmsilane.com

Applications in Environmental Protection and Remediation

The unique properties of organosilanes are being leveraged for various environmental protection and remediation applications.

Water Repellency and Contaminant Containment: Organosilanes are effective at creating hydrophobic surfaces on various materials. researchgate.netrussoindustrial.ru This property is utilized to control infiltration and prevent the leaching of hazardous materials. For instance, organosilanes have been proposed as a treatment for coal fly ash to create a water-repellent barrier, which can help prevent contaminants from entering the environment and control fugitive dust emissions. researchgate.net They are also used to impart durable water repellency to concrete in construction applications. russoindustrial.ru

Protective Coatings and Adhesion Promotion: Organosilanes serve as coupling agents that enhance adhesion between different materials, which is critical for the performance of protective coatings. russoindustrial.ruunisil.pl These coatings can protect materials from corrosion and degradation caused by environmental exposure. dakenchem.comzmsilane.com This is particularly important as a more environmentally friendly alternative to chrome-based anti-corrosion treatments. russoindustrial.ru Their use in waterproofing solutions for buildings helps prevent moisture infiltration and associated damage. zmsilane.com

Design of Hydrophobic Surfaces for Self-Cleaning and Water Management

The creation of hydrophobic surfaces is a key area of materials science with significant implications for self-cleaning applications and water management. Organosilanes are instrumental in this field due to their ability to modify surface energies and create water-repellent coatings. The hydrophobicity of a surface is determined by its chemical composition and physical topography. Silanes, with their dual reactive nature, can be tailored to impart these desired properties.

The general formula for an organosilane is R-Si-(OR')₃, where R is a non-hydrolyzable organic group and (OR') is a hydrolyzable alkoxy group. The organic group 'R' plays a crucial role in determining the surface energy. Nonpolar organic groups, such as aliphatic hydrocarbons or fluorinated chains, are known to induce hydrophobicity. gelest.com When these silanes are applied to a surface, the alkoxy groups hydrolyze to form silanols (Si-OH), which then condense with hydroxyl groups on the substrate and with each other to form a stable, cross-linked siloxane (Si-O-Si) network. This process effectively shields the polar surface from water. gelest.com

While specific research on 2-(3-Cyclohexenyl)ethyltrimethoxysilane for creating superhydrophobic surfaces is not extensively documented in publicly available literature, the principles of organosilane chemistry suggest its potential. The cyclohexenyl group, a cyclic hydrocarbon, is nonpolar and would be expected to lower the surface energy, thus imparting hydrophobic properties. The degree of hydrophobicity, often quantified by the water contact angle (WCA), depends on the packing density and orientation of these organic groups on the surface. For instance, studies on other organosilanes have shown that the structure of the organic group significantly influences the final water repellency. gelest.com

To achieve superhydrophobicity (WCA > 150°), a combination of low surface energy chemistry and a hierarchical micro- and nano-scale surface roughness is typically required. This can be achieved by incorporating nanoparticles, such as silica, into the silane (B1218182) coating. The silane acts as a binder for these particles and also functionalizes their surfaces to be hydrophobic. The resulting textured surface traps air, minimizing the contact area between the water droplet and the solid surface, leading to the "Lotus effect" where water droplets roll off easily, carrying away dirt and contaminants.

Table 1: Water Contact Angles of Various Silane-Treated Surfaces

Silane TypeSubstrateWater Contact Angle (°)Reference
DichlorooctamethyltetrasiloxaneGlass~95 nih.gov
Aminopropyltriethoxysilane (APTES)Glass~85 researchgate.net
Isobutyl-triethoxysilaneCalcium Silicate Hydrate>90 (with sufficient coverage) rsc.org

This table presents data for illustrative purposes on how different silanes affect surface hydrophobicity. Specific data for this compound is not available in the cited sources.

Role in Wastewater Treatment Technologies

The contamination of water sources with various pollutants, including heavy metals and organic compounds, is a major environmental concern. Organosilane-based materials are being explored as effective adsorbents for wastewater treatment due to their high surface area, tunable pore size, and the ability to be functionalized for selective pollutant removal.

The primary mechanism involves the use of silica as a support material, which is then functionalized with organosilanes. The silane's organic group can be chosen to have a high affinity for specific pollutants. For example, amine-functionalized silicas have shown high efficiency in capturing CO2 and heavy metal ions like cadmium. mdpi.commdpi.com The amino groups act as ligands, chelating with the metal ions and removing them from the solution.

While direct applications of this compound in wastewater treatment are not well-documented, its cyclohexenyl group offers potential for specific functionalities. The double bond in the cyclohexenyl ring could be chemically modified to introduce various functional groups tailored for the adsorption of particular contaminants. For instance, it could be functionalized to create ligands for heavy metals or to have specific interactions with organic pollutants.

The effectiveness of such functionalized adsorbents is typically evaluated by their adsorption capacity, which is the amount of pollutant adsorbed per unit mass of the adsorbent. This is often determined through batch adsorption experiments and analyzed using adsorption isotherm models like the Langmuir and Freundlich models.

Table 2: Adsorption Capacities of Functionalized Silica for Pollutant Removal

Functionalizing AgentPollutantAdsorbentAdsorption Capacity (mg/g)Reference
(3-Aminopropyl)triethoxysilane (APTES)Cadmium (Cd)Fe₃O₄ Nanoparticles~0.49 (retention ratio) mdpi.com
Amine-functionalized mesoporous silicaCarbon Dioxide (CO₂)Mesoporous SilicaVaries with functionalization mdpi.com
Hexamethylene diamineCopper (Cu)Silica-carbon composites- researchgate.net

This table provides examples of the adsorption capacities of different functionalized silica materials. Specific data for silica functionalized with this compound is not available in the cited sources.

Development of Corrosion Protection Strategies as Alternatives to Toxic Chromates

For decades, hexavalent chromates have been the benchmark for corrosion protection, particularly for aluminum and steel alloys. However, due to their high toxicity and carcinogenic nature, there is a significant global effort to find effective and environmentally benign alternatives. Organosilane-based coatings have emerged as a promising replacement. dtic.milresearchgate.net

Silane coatings protect metals through a barrier mechanism. The silane hydrolyzes and forms a dense, cross-linked siloxane film on the metal surface. This film acts as a physical barrier, preventing corrosive species like water and chloride ions from reaching the metal substrate. The adhesion of the silane film to the metal surface is critical for its protective performance and is achieved through the formation of covalent M-O-Si bonds (where M is the metal). dtic.mil

The choice of the organosilane is crucial. Bis-silanes have been shown to offer superior corrosion protection compared to mono-silanes due to the formation of denser and more cross-linked films. dtic.mil The organic functional group of the silane can also influence the corrosion resistance. While specific studies on the corrosion protection performance of this compound are limited, the nonpolar cyclohexenyl group would contribute to the hydrophobic nature of the coating, thereby enhancing its barrier properties against water ingress.

The performance of these coatings is often evaluated using electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS). nih.govnasa.govkta.comunibg.it EIS measures the impedance of the coating, which is related to its resistance to ion flow. A high impedance value indicates good barrier properties and effective corrosion protection. Potentiodynamic polarization is another technique used to assess the corrosion rate of the coated metal.

Table 3: Comparison of Corrosion Protection Performance

Coating/TreatmentSubstrateEvaluation MethodKey FindingReference
MercaptopropyltrimethoxysilaneHot Dip Galvanized SteelElectrochemical Polarization, EISSimilar or better performance than chromate (B82759) passivation researchgate.net
Bis-silanesVarious metalsCorrosion performance testsBetter corrosion protection than mono-silanes dtic.mil
Rare earth salts and bis-sulphur silaneGalvanized steelEIS, DC polarizationImproved corrosion resistance and paint adherence osti.gov

This table illustrates the performance of different silane-based corrosion protection systems. Specific electrochemical data for coatings based on this compound is not available in the cited sources.

Q & A

Basic: What are the key structural features and functional groups of 2-(3-Cyclohexenyl)ethyltrimethoxysilane, and how do they influence its reactivity?

The compound (C₁₁H₂₂O₃Si) consists of a cyclohexene ring linked to a trimethoxysilane group via an ethyl spacer. The cyclohexene moiety provides unsaturation for Diels-Alder or electrophilic addition reactions, while the trimethoxysilane group enables hydrolysis and covalent bonding to oxide surfaces (e.g., silica, metal oxides) . Compared to triethoxysilane analogs (e.g., [2-(3-Cyclohexenyl)ethyl]triethoxysilane), the methoxy groups hydrolyze faster due to lower steric hindrance and higher electrophilicity .

Basic: What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves hydrosilylation or coupling reactions. For example:

  • Hydrosilylation : Reacting 3-vinylcyclohexene with trimethoxysilane in the presence of a platinum catalyst .
  • Grignard coupling : Using cyclohexenylmagnesium bromide with chlorotrimethoxysilane under inert conditions .
    Purification is achieved via vacuum distillation or column chromatography. Yield optimization requires strict moisture control to prevent premature hydrolysis.

Basic: How does the hydrolysis and condensation behavior of this compound compare to other organosilanes?

The trimethoxysilane group hydrolyzes in aqueous or humid environments to form silanol (-Si-OH) intermediates, which condense into siloxane (-Si-O-Si-) networks. Kinetic studies show faster hydrolysis rates compared to triethoxysilanes (e.g., 2-(3-Cyclohexenyl)ethyltriethoxysilane) due to smaller alkoxy groups . Condensation is pH-dependent: acidic conditions favor silanol stability, while basic conditions accelerate crosslinking .

Advanced: What computational methods (e.g., DFT) are suitable for modeling the hydrolysis mechanism of this compound?

Density Functional Theory (DFT) with hybrid functionals like B3LYP and basis sets such as 6-31G* effectively model hydrolysis pathways. Key parameters include:

  • Solvent effects : Use implicit solvation models (e.g., PCM) to simulate aqueous environments .
  • Transition states : Identify intermediates using frequency calculations and intrinsic reaction coordinate (IRC) analysis .
    Studies on similar silanes suggest that exact exchange terms in functionals (e.g., B3LYP) improve accuracy in predicting activation energies .

Advanced: How can this compound be utilized in surface modification for hybrid materials?

The silane forms covalent bonds with oxide surfaces (e.g., SiO₂, TiO₂) via hydrolysis-condensation. Applications include:

  • Adhesion promotion : Enhances bonding between organic polymers and inorganic substrates .
  • Functional coatings : The cyclohexene group enables post-grafting modifications (e.g., Diels-Alder reactions with dienophiles) .
    Optimization requires controlling hydrolysis time and temperature to balance surface coverage and crosslink density .

Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

  • FTIR : Track silanol (∼3200–3700 cm⁻¹) and siloxane (∼1000–1100 cm⁻¹) bands during hydrolysis .
  • NMR : ¹H/¹³C NMR identifies structural integrity; ²⁹Si NMR distinguishes between T¹–T³ condensation states .
  • Mass spectrometry (MS) : Confirms molecular weight and detects hydrolyzed byproducts .
  • XPS : Validates surface bonding by analyzing Si 2p peaks (~102–104 eV for Si-O-Si) .

Advanced: How can researchers resolve contradictions in literature regarding optimal reaction conditions for silane grafting?

Discrepancies in reported hydrolysis rates or grafting efficiencies often arise from:

  • Substrate porosity : High-surface-area materials (e.g., mesoporous silica) accelerate condensation .
  • Ambient humidity : Variability in lab conditions affects reproducibility. Use controlled humidity chambers .
    Cross-validation with multiple techniques (e.g., contact angle measurements, TGA for grafting density) is recommended .

Advanced: What safety protocols are essential when handling this compound in laboratory settings?

  • Flammability : Store in airtight containers away from ignition sources (flash point ~80°C) .
  • Toxicity : Use fume hoods to avoid inhalation; aquatic toxicity data (EC₅₀ < 1 mg/L) mandates strict waste disposal .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .

Advanced: How does the cyclohexene moiety in this compound enable post-functionalization via Diels-Alder reactions?

The cyclohexene group acts as a diene, reacting with dienophiles (e.g., maleimides) under mild heating (60–80°C) or Lewis acid catalysis (e.g., AlCl₃). Applications include:

  • Polymer crosslinking : Thermo-reversible networks for self-healing materials .
  • Bioconjugation : Attaching biomolecules (e.g., peptides) to silane-functionalized surfaces .
    Monitor reaction progress via ¹H NMR (disappearance of cyclohexene protons at δ 5.3–5.6 ppm) .

Advanced: What computational parameters should be prioritized when simulating the electronic properties of this compound?

  • Basis sets : 6-31G* for geometry optimization; aug-cc-pVTZ for high-accuracy electronic structure analysis .
  • Dispersion corrections : Include Grimme’s D3 to account for van der Waals interactions in surface adsorption studies .
  • Solvent models : Explicit water molecules for hydrolyzed intermediates or continuum models for bulk solvent effects .

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Feasible Synthetic Routes

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2-(3-Cyclohexenyl)ethyltrimethoxysilane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.